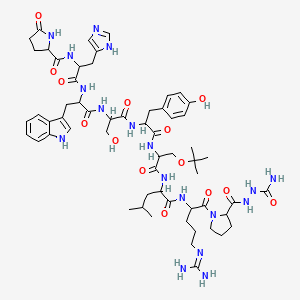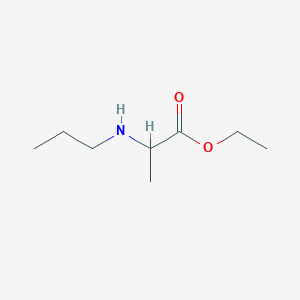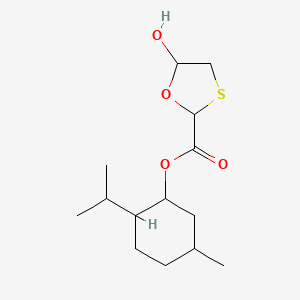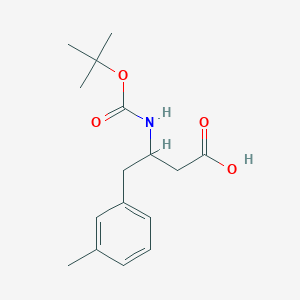![molecular formula C54H69F3N6O8 B13398628 N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 62213-14-3](/img/structure/B13398628.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-azabicyclo[222]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide; N-(1-azabicyclo[222]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide; N-(1-azabicyclo[222]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” is a complex organic molecule that features a bicyclic structure with various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include bicyclic amines and substituted phenylacetic acids. The key steps may involve:
Formation of the bicyclic amine: This can be achieved through cyclization reactions.
Coupling with substituted phenylacetic acids: This step often involves amide bond formation using reagents like EDCI or DCC in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
These compounds have various applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as catalysts.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example:
Binding to receptors: They may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: They may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: They may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Uniqueness
These compounds are unique due to their specific bicyclic structure and substituted phenyl groups. This structural uniqueness contributes to their distinct chemical and biological properties.
Properties
CAS No. |
62213-14-3 |
|---|---|
Molecular Formula |
C54H69F3N6O8 |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H26N2O4.C18H24N2O3.C17H19F3N2O/c1-23-16-10-13(11-17(24-2)19(16)25-3)4-5-18(22)20-15-12-21-8-6-14(15)7-9-21;1-22-16-5-3-13(11-17(16)23-2)4-6-18(21)19-15-12-20-9-7-14(15)8-10-20;18-17(19,20)14-3-1-2-12(10-14)4-5-16(23)21-15-11-22-8-6-13(15)7-9-22/h4-5,10-11,14-15H,6-9,12H2,1-3H3,(H,20,22);3-6,11,14-15H,7-10,12H2,1-2H3,(H,19,21);1-5,10,13,15H,6-9,11H2,(H,21,23) |
InChI Key |
BTXVKVBZZATISP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CN3CCC2CC3)OC.COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CN3CCC2CC3.C1CN2CCC1C(C2)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B13398550.png)

![4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13398559.png)
![(4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13398561.png)
![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)
![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398580.png)
![3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate](/img/structure/B13398582.png)
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)


![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)

![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13398613.png)

